molecular formula C8H12ClNO2 B595912 (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1242184-44-6

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B595912
CAS No.: 1242184-44-6
M. Wt: 189.639
InChI Key: JZBHUJIMERBHKY-VSLZZJKVSA-N
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Description

(1S,2R,3S,4R)-3-aminobicyclo[221]hept-5-ene-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative This compound is notable for its unique structure, which includes a bicyclo[221]heptene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as norbornene derivatives.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or carboxylating agents.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in synthetic applications or studied for their biological activity.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme-catalyzed reactions. Its bicyclic structure can interact with various biological targets, making it a subject of interest in enzymology.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Norbornene Derivatives: Compounds with similar bicyclic structures, such as norbornene and its derivatives, share some chemical properties with (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride.

    Bicyclo[2.2.1]heptane Derivatives: These compounds also have a bicyclic ring system and exhibit similar reactivity.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This unique combination of features makes it particularly valuable in synthetic and medicinal chemistry.

Properties

IUPAC Name

(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h1-2,4-7H,3,9H2,(H,10,11);1H/t4-,5+,6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZBHUJIMERBHKY-VSLZZJKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2C=C[C@@H]1[C@@H]([C@@H]2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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